Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official designation being methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate. This nomenclature precisely describes the molecular architecture, indicating the presence of a methyl ester group at the 4-position of one phenyl ring and a hydroxymethyl substituent at the 4'-position of the adjacent phenyl ring within the biphenyl framework.
The Chemical Abstracts Service has assigned the unique registry number 393522-78-6 to this compound, providing definitive identification within chemical databases and literature. The compound is also catalogued under the MDL number MFCD06203078, facilitating cross-referencing across various chemical information systems. Alternative systematic names include methyl 4-(4-hydroxymethylphenyl)benzoate, which emphasizes the ester functionality and hydroxymethyl substitution pattern.
The Simplified Molecular Input Line Entry System representation is documented as COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CO, providing a standardized linear notation for computational applications. This string notation effectively captures the connectivity pattern between atoms and serves as a fundamental tool for database searching and molecular modeling applications.
Properties
IUPAC Name |
methyl 4-[4-(hydroxymethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZMIOMZIBDFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447740 | |
| Record name | Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393522-78-6 | |
| Record name | Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its hydroxymethyl and carboxylate functional groups, has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and immunomodulation.
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- CAS Number : 10900798
Recent studies indicate that this compound may function as an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. This interaction is crucial in the immune evasion of tumors, making it a significant target in cancer immunotherapy.
Key Findings:
- Inhibition of PD-1/PD-L1 Interaction : The compound has shown promising results in inhibiting the formation of the PD-1/PD-L1 complex, which is vital for tumor cells to evade immune detection. In vitro assays demonstrated a significant decrease in the undissociated complex at concentrations as low as 5 µM, indicating strong inhibitory potential .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Study | Activity Assay | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Study 1 | PD-1/PD-L1 Inhibition | 5.52 ± 0.04 | High |
| Study 2 | Tumor Cell Activation | <10 | Moderate |
Case Study 1: Cancer Immunotherapy
In a study focusing on cancer immunotherapy, this compound was tested alongside other terphenyl derivatives. The results indicated that this compound could activate T-cells effectively when co-cultured with tumor cells expressing PD-L1. The activation was measured through cytokine release assays, showing a marked increase in IL-2 production compared to controls .
Case Study 2: Selectivity and Toxicity
Another critical aspect investigated was the selectivity of this compound towards cancer cells with varying p53 status. The compound exhibited lower toxicity towards normal cells while maintaining efficacy against p53-positive cancer cell lines, suggesting a favorable therapeutic window for clinical applications .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment. Its ability to inhibit PD-1/PD-L1 interactions suggests it could enhance anti-tumor immunity when used in combination with other immunotherapeutic agents.
Scientific Research Applications
Synthetic Applications
-
Polymerization Initiator :
- The compound acts as a monofunctional alcohol initiator in the ring-opening polymerization of trimethylene carbonate (TMC), catalyzed by CH3SO3H. This application is particularly relevant in the production of biodegradable polycarbonates, which are gaining interest for their environmental benefits.
-
Catalytic Reactions :
- It is utilized in the catalytic protodeboronation of pinacol boronic esters, showcasing its role in facilitating chemical transformations that are essential in organic synthesis.
Biological and Pharmaceutical Applications
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate has been studied for its potential biological activities:
- Antimicrobial Activity :
- Pharmacological Studies :
Case Study 1: Polymer Development
A study investigated the use of this compound in synthesizing polycarbonate materials. The findings highlighted the compound's efficiency as an initiator, resulting in polymers with desirable mechanical properties and biodegradability.
Case Study 2: Antimicrobial Screening
In a pharmacological study, derivatives of this compound were screened against several bacterial strains. Results demonstrated significant antimicrobial activity, prompting further exploration into its mechanism of action and potential applications in antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of biphenyl derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Position and Reactivity :
- The hydroxymethyl group in the target compound (4'-CH₂OH) offers a reactive site for conjugation, unlike the methoxy (OCH₃) group in Methyl 2’-methoxy-biphenyl-4-carboxylate, which is electron-donating but less reactive .
- Halogenated derivatives (e.g., 4'-Cl/3'-F) exhibit higher molecular weights and lipophilicity, making them suitable for hydrophobic interactions in pesticides or pharmaceuticals .
Acid vs. Ester Functionality :
- The free carboxylic acid in 4'-Hydroxymethyl-biphenyl-2-carboxylic acid (CAS 158144-54-8) increases water solubility and acidity compared to ester derivatives, impacting bioavailability .
Hazards and Handling :
- Methyl 4'-hydroxy-biphenyl-3-carboxylate (CAS 192376-76-4) is classified as a skin/eye irritant (H315, H319), whereas the hydroxymethyl analog lacks reported hazards, emphasizing safer handling .
Synthetic Utility :
- The formyl group in Methyl 4'-formyl-biphenyl-2-carboxylate enables facile Schiff base formation, a key step in synthesizing fluorescent probes or metal-organic frameworks .
Preparation Methods
Esterification of 4'-Hydroxy-4-biphenylcarboxylic Acid
One of the primary synthetic routes to this compound involves esterification of the corresponding 4'-hydroxy-4-biphenylcarboxylic acid precursor. The process is generally carried out by refluxing the acid in methanol with a catalytic amount of sulfuric acid, which acts as an acid catalyst to promote ester formation.
- Dissolve 4'-hydroxy-4-biphenylcarboxylic acid (5 g) in methanol (50 mL).
- Add concentrated sulfuric acid (98% wt., 2 mL) and a small volume of toluene (10 mL) as a co-solvent.
- Heat the mixture under reflux for 12 hours.
- After completion, cool the reaction mixture to room temperature.
- Extract the product with ethyl acetate and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purify the crude product by column chromatography to obtain the pure methyl ester.
Yield: Approximately 98% under these conditions.
This method is well-documented and provides a high-yielding, straightforward approach to the methyl ester with the hydroxymethyl substituent intact.
Preparation of Hydroxymethyl Substituent
The hydroxymethyl group at the 4'-position can be introduced by selective reduction or functional group transformation of a precursor biphenyl derivative:
- Starting from methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate, reduction of the aldehyde group to the hydroxymethyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) under mild conditions.
- Alternatively, direct hydroxymethylation of the biphenyl core via formaldehyde addition under controlled conditions may be employed, though this is less common.
While specific detailed protocols for this step are less frequently reported in open literature, the reduction of aldehydes to primary alcohols is a standard organic transformation applicable here.
In Vivo Formulation Preparation (Solubilization and Stock Solutions)
For biological or pharmacological studies, preparing clear stock solutions of this compound is essential. The compound’s solubility can be enhanced by preparing master solutions in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner to maintain clarity and homogeneity.
Preparation Table for Stock Solutions (Example):
| Stock Solution Concentration | 1 mg Compound (mL) | 5 mg Compound (mL) | 10 mg Compound (mL) |
|---|---|---|---|
| 1 mM | 4.1276 | 20.6381 | 41.2763 |
| 5 mM | 0.8255 | 4.1276 | 8.2553 |
| 10 mM | 0.4128 | 2.0638 | 4.1276 |
- Prepare a DMSO master liquid by dissolving the compound at the desired concentration.
- Add PEG300, mix and clarify.
- Add Tween 80, mix and clarify.
- Add distilled water, mix and clarify.
Alternatively, corn oil can be used as the final solvent after DMSO master liquid preparation. Each solvent addition must yield a clear solution before proceeding to the next step, using physical methods such as vortexing, ultrasound, or gentle heating to aid dissolution.
Comparative Analysis of Preparation Methods
| Preparation Step | Method/Conditions | Advantages | Limitations |
|---|---|---|---|
| Esterification | Reflux with methanol and sulfuric acid (12 h) | High yield (~98%), straightforward | Requires acid handling and reflux |
| Hydroxymethyl introduction | Reduction of aldehyde precursor with NaBH4 | Mild conditions, selective | Requires aldehyde precursor |
| Stock solution preparation | DMSO master liquid + co-solvent dilution | Enables biological use, clear solutions | Solubility limits in DMSO |
Research Findings and Notes
- The esterification method using sulfuric acid catalysis in methanol is a well-established, high-yielding process that preserves the hydroxymethyl group without side reactions.
- The preparation of in vivo formulations using DMSO and co-solvents ensures the compound’s solubility for biological assays, critical for pharmacological research.
- Purification by column chromatography after esterification is necessary to achieve high purity suitable for research or industrial applications.
- The hydroxymethyl group provides a versatile handle for further chemical modifications, which is why maintaining its integrity during synthesis is essential.
Q & A
Q. What are the standard synthetic routes for Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate, and how is the product characterized?
Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-(hydroxymethyl)phenylboronic acid) and methyl 4-bromobenzoate, using palladium catalysts . Post-synthesis, characterization involves:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.2 ppm), hydroxymethyl (–CH2OH, δ ~4.6 ppm), and ester carbonyl (δ ~167–170 ppm) .
- HPLC : Purity assessment (>95%) with C18 columns and methanol/water gradients .
- Elemental analysis : Confirmation of C, H, and O content within ±0.3% of theoretical values .
Q. How are impurities or byproducts identified during synthesis?
Answer: Common impurities include:
- Unreacted starting materials : Detected via HPLC retention time comparison .
- Homocoupling byproducts (e.g., biphenyl dimers): Identified by mass spectrometry (MS) or GC-MS .
- Oxidation products : Hydroxymethyl groups may oxidize to aldehydes, detectable by IR (C=O stretch ~1730 cm⁻¹) or NMR (aldehyde proton δ ~9.8–10.0 ppm) .
Advanced Research Questions
Q. What catalytic systems optimize cross-coupling efficiency for biphenyl carboxylates?
Answer:
- Dual Ni/Pd catalysts : Improve yields (up to 85%) in reductive cross-coupling of aryl halides and aryl acetates under mild conditions (e.g., Zn reductant, room temperature) .
- Ligand effects : Bulky phosphine ligands (e.g., XPhos) suppress homocoupling and enhance regioselectivity .
- Solvent optimization : DMF/THF mixtures (3:1) balance solubility and reaction kinetics .
Q. How does substituent position influence the mesomorphic properties of biphenyl esters?
Answer:
- Hydroxymethyl vs. alkoxy groups : Hydroxymethyl enhances hydrogen bonding, increasing melting points (e.g., 112–116°C vs. 70–85°C for alkoxy analogs) .
- Polar substituents : Electron-withdrawing groups (e.g., –NO2) reduce liquid crystalline phases, while electron-donating groups (e.g., –OCH3) stabilize mesophases .
- DFT studies : Predict dipole alignment and intermolecular interactions using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. What strategies resolve contradictions in NMR data for structurally similar biphenyl derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguish para/meta substitution) .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in hindered biphenyls) .
- Crystallography : Single-crystal X-ray diffraction confirms bond angles and substituent orientation .
Methodological Tables
Q. Table 1: Comparative Yields in Cross-Coupling Reactions
| Catalyst System | Substrate Pair | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh3)4 | Ar-B(OH)2 + Ar-X | 70–79 | |
| Ni/Pd dual | Ar-OAc + Ar-X | 80–85 | |
| Pd/XPhos | Ar-Bpin + Ar-X | 75–82 |
Q. Table 2: Key NMR Shifts for Substituent Identification
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| –COOCH3 | 3.90 (s, 3H) | 167–170 |
| –CH2OH | 4.60 (t, 2H) | 62–65 |
| Aromatic H (para) | 7.60–8.20 (d, 2H) | 125–130 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
